Didesmethyl Chlorpheniramine Maleate Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

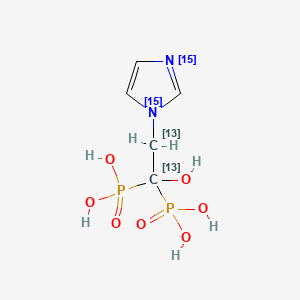

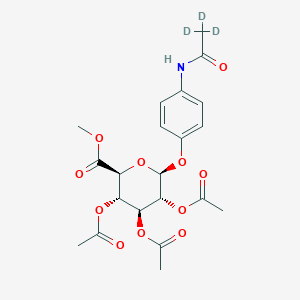

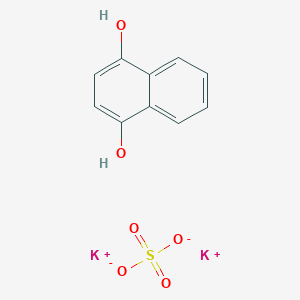

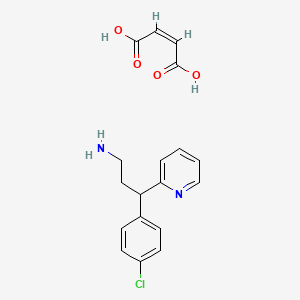

Didesmethyl Chlorpheniramine Maleate Salt is a metabolite of Chlorpheniramine . It has a molecular formula of C18H19ClN2O4 . Chlorpheniramine is an antihistamine used to relieve symptoms of allergy, hay fever, and the common cold .

Synthesis Analysis

The synthesis of Chlorpheniramine Maleate involves various processes. For instance, one method involves accurately weighing 40 mg of Chlorpheniramine maleate, adding it into 30 ml water, and ultrasonicate for 15 minutes .

Molecular Structure Analysis

The molecular structure of Didesmethyl Chlorpheniramine Maleate Salt can be represented by the canonical SMILES: C1=CC=NC(=C1)C(CCN)C2=CC=C(C=C2)Cl.C(=CC(=O)O)C(=O)O .

Chemical Reactions Analysis

The chemical reactions involving Chlorpheniramine Maleate have been studied using various techniques such as High-Performance Liquid Chromatography (HPLC) . These studies provide insights into the interactions of Chlorpheniramine Maleate in various solutions.

Physical And Chemical Properties Analysis

Chlorpheniramine Maleate has been studied using various techniques such as Near-Infrared Chemical Imaging (NIR-CI) which provides spectral and spatial information simultaneously . This technique can be used to visualize the spatial distribution of the ingredients in a sample .

Scientific Research Applications

Pharmaceutical Formulations

Chlorpheniramine Maleate (CPM) is commonly used in pharmaceutical formulations . It is an inverse H1 antagonist, often used in the treatment of asthma and other respiratory tract allergies . It is also a common ingredient in compound preparations for symptomatic treatment of cough and cold .

Near-Infrared Chemical Imaging

Near-infrared chemical imaging (NIR-CI) is used for quantitative analysis of chlorpheniramine maleate and distribution homogeneity assessment in pharmaceutical formulations . This technique combines conventional near-infrared (NIR) spectroscopy with chemical imaging, providing spectral and spatial information simultaneously .

High-Performance Liquid Chromatography

A reversed-phase high-performance liquid-chromatography method has been developed for the simultaneous determination of chlorpheniramine maleate, paracetamol, and caffeine in a drug formulation . This method is precise, accurate, specific, simple, sensitive, rapid, and robust .

FDA Research

The FDA uses research on chlorpheniramine maleate to develop a list of bulk drug substances that outsourcing facilities can use in compounding under section 503B of the Act . This research includes a systematic literature review, interviews with medical experts, and a survey of healthcare practitioners .

Orally Disintegrating Films and Tablets

Chlorpheniramine Maleate has been used in the development of orally disintegrating films (ODF) and orally disintegrating tablets (ODT) for pediatric uses . The drug is encapsulated into Eudragit EPO microparticles to mask its bitterness, and these microparticles are then incorporated into the ODF and ODT .

Mechanism of Action

Target of Action

Didesmethyl Chlorpheniramine Maleate Salt, a metabolite of Chlorpheniramine , primarily targets the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, hay fever, rhinitis, urticaria, and asthma .

Mode of Action

The compound acts as an antagonist to the histamine H1 receptor . By binding to these receptors, it blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms brought on by histamine . It disrupts histamine signaling by competing with histamine for cell receptor sites on effector cells .

Biochemical Pathways

Upon administration, Didesmethyl Chlorpheniramine Maleate Salt interferes with the normal functioning of histamine H1 receptors, thereby affecting the biochemical pathways associated with these receptors .

Pharmacokinetics

The pharmacokinetics of Chlorpheniramine, the parent compound of Didesmethyl Chlorpheniramine Maleate Salt, have been studied in humans . After oral administration, the compound appears rapidly in plasma . The plasma half-life of an oral dose was found to be 12 to 15 hours, and that of an intravenous dose, 28 hours . The compound is extensively metabolized and excreted in the urine as mono- and didesmethyl chlorpheniramine, among other metabolites .

Result of Action

The primary result of Didesmethyl Chlorpheniramine Maleate Salt’s action is the alleviation of symptoms associated with conditions like allergies and hay fever . By blocking the action of histamine on H1 receptors, the compound can reduce symptoms such as itching, redness, and edema .

Action Environment

For instance, alcohol, sedatives, and tranquilizers may increase drowsiness, a common side effect of antihistamines .

Safety and Hazards

properties

IUPAC Name |

(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-3-pyridin-2-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2.C4H4O4/c15-12-6-4-11(5-7-12)13(8-9-16)14-3-1-2-10-17-14;5-3(6)1-2-4(7)8/h1-7,10,13H,8-9,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXHRHVXXRKUMZ-BTJKTKAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CCN)C2=CC=C(C=C2)Cl.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C(CCN)C2=CC=C(C=C2)Cl.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Didesmethyl Chlorpheniramine Maleate Salt | |

CAS RN |

23052-94-0 |

Source

|

| Record name | 2-Pyridinepropanamine, γ-(4-chlorophenyl)-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23052-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B1140578.png)